molecular formula C11H13F2NO2 B11875790 Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate

Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate

Cat. No.: B11875790
M. Wt: 229.22 g/mol
InChI Key: MCVJOZJBVQCTIG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is an organic compound with the molecular formula C11H13F2NO2 It is a derivative of propanoic acid, featuring an ethyl ester group, an amino group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Introduction of various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate
  • Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate
  • Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate

Uniqueness

Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of the difluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl 2-amino-3-(2,6-difluorophenyl)propanoate

InChI

InChI=1S/C11H13F2NO2/c1-2-16-11(15)10(14)6-7-8(12)4-3-5-9(7)13/h3-5,10H,2,6,14H2,1H3

InChI Key

MCVJOZJBVQCTIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1F)F)N

Origin of Product

United States

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